2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol
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Overview
Description
The compound “2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol” is a chemical substance with the molecular formula C18H14Cl2N2OS2 . It is part of a collection of rare and unique chemicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly listed in the search results. The molecular weight of the compound is 409.35256 .Scientific Research Applications
Spectroscopic Analysis and Potential Applications
A spectroscopic investigation of a closely related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was carried out using FT-IR and FT-Raman spectroscopic techniques. The study focused on understanding the molecular structure, vibrational assignments, and electronic properties, including HOMO-LUMO, NBO, MEP analysis, and molecular docking. These analyses suggest that the compound might exhibit inhibitory activity against certain targets and may act as a potential anti-diabetic compound due to its molecular interactions and stability features arising from hyperconjugative interactions and charge delocalization (Alzoman et al., 2015).
Synthetic Applications
The synthesis and study of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, including regioselective syntheses that yield products with methyl or aryl groups as 6-substituents and various groups as 3-substituents, highlight the versatility of pyrimidinone derivatives in chemical synthesis. These compounds are obtained through cyclocondensation reactions under mild conditions, demonstrating the utility of sulfanyl pyrimidine derivatives in organic synthesis and potential applications in developing pharmaceuticals and other biologically active molecules (Santos et al., 2015).
Molecular Docking and Biological Potentials
Molecular docking studies of related pyrimidine derivatives have shown that these compounds could interact with biological targets, suggesting potential applications in the design of molecules with specific biological activities. For instance, novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffolds have demonstrated potent and selective activities against the gastric pathogen Helicobacter pylori. Such findings indicate the potential for developing new antimicrobial agents based on the structural motifs of these pyrimidine derivatives (Carcanague et al., 2002).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-4-(phenylsulfanylmethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS2/c19-15-7-4-8-16(20)14(15)11-25-18-21-12(9-17(23)22-18)10-24-13-5-2-1-3-6-13/h1-9H,10-11H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHXMKBPYUZHFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)SCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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